molecular formula C11H9NO3S2 B3834423 {5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid

{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid

Cat. No. B3834423
M. Wt: 267.3 g/mol
InChI Key: DUINQMGMVVHVGH-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid, commonly known as TTA, is a thiazolidinedione derivative that has gained significant attention in recent years. TTA is a synthetic compound that has shown promising results in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of TTA is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a role in various biological processes, including glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. TTA has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and reduce blood glucose levels. TTA has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using TTA in lab experiments is its ability to activate PPARγ, which regulates gene expression and plays a role in various biological processes. Additionally, TTA has been shown to have neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer properties. However, one limitation of using TTA in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for the study of TTA. One direction is to further investigate the mechanism of action of TTA and its effects on PPARγ activation. Another direction is to study the potential use of TTA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted on the anti-inflammatory, anti-diabetic, and anti-cancer properties of TTA.

Scientific Research Applications

TTA has been studied in various scientific research applications, including neuroprotection, anti-inflammatory, anti-diabetic, and anti-cancer properties. TTA has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, TTA has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. TTA has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-10(14)6-7-3-4-9(17-7)11(12-15)8-2-1-5-16-8/h1-5,15H,6H2,(H,13,14)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUINQMGMVVHVGH-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Reactant of Route 2
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Reactant of Route 3
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Reactant of Route 4
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Reactant of Route 5
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Reactant of Route 6
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid

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